

3,3'-Diethylthiacarbocyanine iodide CAS number 905-97-5

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Compound of Interest

Compound Name: 3,3'-Diethylthiacarbocyanine

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An In-Depth Technical Guide to **3,3'-Diethylthiacarbocyanine** Iodide (CAS 905-97-5): Properties, Mechanisms, and Advanced Applications

Section 1: Introduction to a Versatile Cyanine Dye

3,3'-Diethylthiacarbocyanine iodide, bearing the CAS number 905-97-5 and often abbreviated as DiSC₂(3), is a synthetic organic compound belonging to the cyanine dye family. [1][2][3] These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. This extended conjugated system is the source of their intense color and strong fluorescence properties. [2] DiSC₂(3) typically appears as green crystals or a dark green-black powder and has established itself as an invaluable tool in biological and chemical research. [1] Its utility stems from its environmentally sensitive fluorescence, making it a powerful probe for interrogating biological systems. [4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of DiSC₂(3), from its fundamental properties to its practical application in advanced experimental protocols, emphasizing the scientific rationale behind its use.

Section 2: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical probe begins with its fundamental properties. The utility of DiSC₂(3) in various applications is directly linked to its specific physicochemical and spectroscopic characteristics. These properties dictate its solubility, stability, and how it

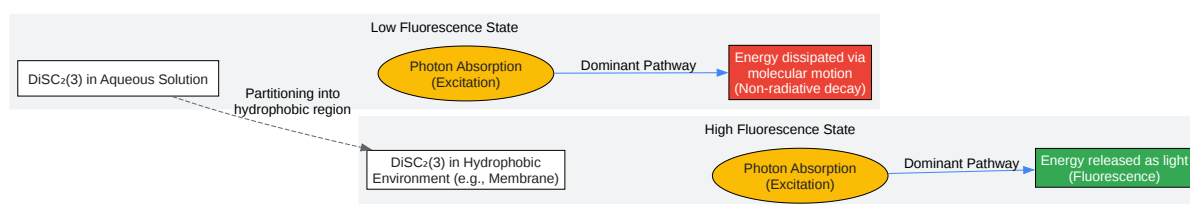
interacts with light, which are critical parameters for designing robust and reproducible experiments.

Property	Value	Source(s)
CAS Number	905-97-5	[1][2][5][6]
Molecular Formula	C ₂₁ H ₂₁ IN ₂ S ₂	[1][2][7]
Molecular Weight	492.44 g/mol	[1][2][7]
Appearance	Green crystals / Dark green-black powder	[1]
Melting Point	268-270 °C (decomposes)	[5][8]
Solubility	Soluble in methanol, ethanol, DMSO	[1]
Absorption Max (λ _{max})	559.25 nm (in ethanol)	[6]
Molar Absorptivity (ε)	161,000 M ⁻¹ cm ⁻¹ at 559.25 nm (in ethanol)	[6]
Fluorescence Quantum Yield (Φ _F)	0.05 (in ethanol)	[6]
Long-Term Storage	-20°C, protected from light and moisture	[1][5]

Section 3: The Principle of Environment-Sensitive Fluorescence

The core of DiSC₂(3)'s utility as a probe lies in its environment-sensitive photophysics. In aqueous solutions, the dye is weakly fluorescent. However, upon binding to or partitioning into lipophilic environments, such as cellular membranes or binding to macromolecules like proteins and nucleic acids, its fluorescence quantum yield is significantly enhanced.[4][9] This phenomenon is the basis for its application in visualizing cellular structures and detecting changes in its local environment.[10] The iodide counterion helps to balance the charge and improve solubility in various solvents.[2]

The causal mechanism for this fluorescence enhancement involves the restriction of non-radiative decay pathways. In solution, the molecule can freely undergo conformational changes and vibrations, which dissipate the energy from absorbed photons as heat. When bound within a more rigid environment like a lipid bilayer, these motions are sterically hindered. This inhibition of non-radiative decay makes the competing process of fluorescence—the emission of a photon to return to the ground state—a more favorable de-excitation pathway, resulting in a brighter signal.[9]



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Caption: Mechanism of DiSC₂(3) fluorescence enhancement.

Section 4: Key Application I - Probing Biological Membranes and Potential

A primary application for carbocyanine dyes is the measurement of membrane potential, particularly the mitochondrial membrane potential ($\Delta\Psi_m$), a key indicator of cell health and mitochondrial function.[11][12] While many studies specify related compounds like DiOC₆(3) or DiSC₂(5) for this purpose, the underlying principle is common to this class of lipophilic, cationic dyes.[11][12] The positive charge on the DiSC₂(3) molecule drives its accumulation into the negatively charged mitochondrial matrix. The extent of this accumulation, and thus the fluorescence intensity, is directly proportional to the magnitude of the membrane potential.

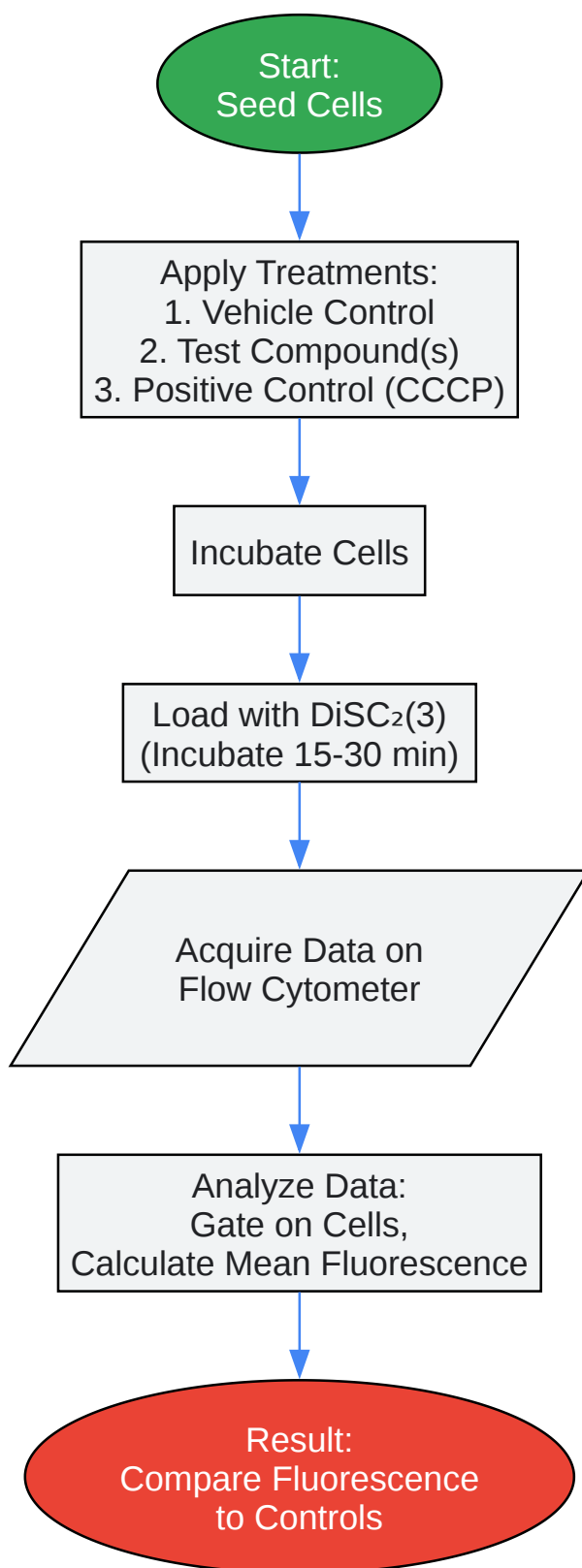
A decline in $\Delta\Psi_m$, an early event in apoptosis, prevents the dye from accumulating, leading to a measurable decrease in fluorescence.[13] This principle allows researchers in drug development to screen for compounds that may induce mitochondrial toxicity or to study cellular apoptosis pathways.

Experimental Protocol: Flow Cytometric Analysis of Mitochondrial Membrane Potential

This protocol provides a framework for assessing changes in $\Delta\Psi_m$ in a cell population following treatment with a compound of interest.

- Cell Preparation:
 - Seed cells (e.g., Jurkat cells) in a suitable culture plate at a density that ensures they are in the logarithmic growth phase on the day of the experiment.
 - Incubate under standard conditions (e.g., 37°C, 5% CO₂).
- Compound Treatment:
 - Treat cells with the experimental compound at various concentrations for the desired duration.
 - Include a vehicle-only control (e.g., DMSO).
 - Self-Validating Control: For a positive control for depolarization, include a condition where cells are treated with a known uncoupler, such as 50 μ M Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), for the final 15-30 minutes of incubation. This step is critical to confirm that the dye's signal is responsive to $\Delta\Psi_m$.
- Dye Loading:
 - Prepare a stock solution of DiSC₂(3) in DMSO (e.g., 1 mM).
 - Dilute the stock solution in pre-warmed culture medium or PBS to a final working concentration (typically in the low nanomolar to micromolar range, which must be optimized for the specific cell type and instrument).

- Resuspend the treated and control cell pellets in the dye-containing medium.
- Incubate for 15-30 minutes at 37°C, protected from light. The lipophilic nature of the dye allows it to passively diffuse across the plasma membrane.
- Flow Cytometry Acquisition:
 - Analyze the cells on a flow cytometer without washing, as this can disturb the equilibrium of the dye.
 - Excite the dye using an appropriate laser (e.g., 488 nm or 561 nm laser line).
 - Collect the fluorescence emission using a suitable filter (e.g., a bandpass filter centered around 585 nm).
 - Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for statistical significance.
- Data Analysis:
 - Gate the cell population of interest based on forward and side scatter properties.
 - Quantify the geometric mean fluorescence intensity (MFI) for each sample.
 - A significant decrease in MFI in compound-treated cells compared to the vehicle control indicates mitochondrial depolarization. The CCCP-treated sample should show a dramatic drop in MFI, validating the assay's performance.



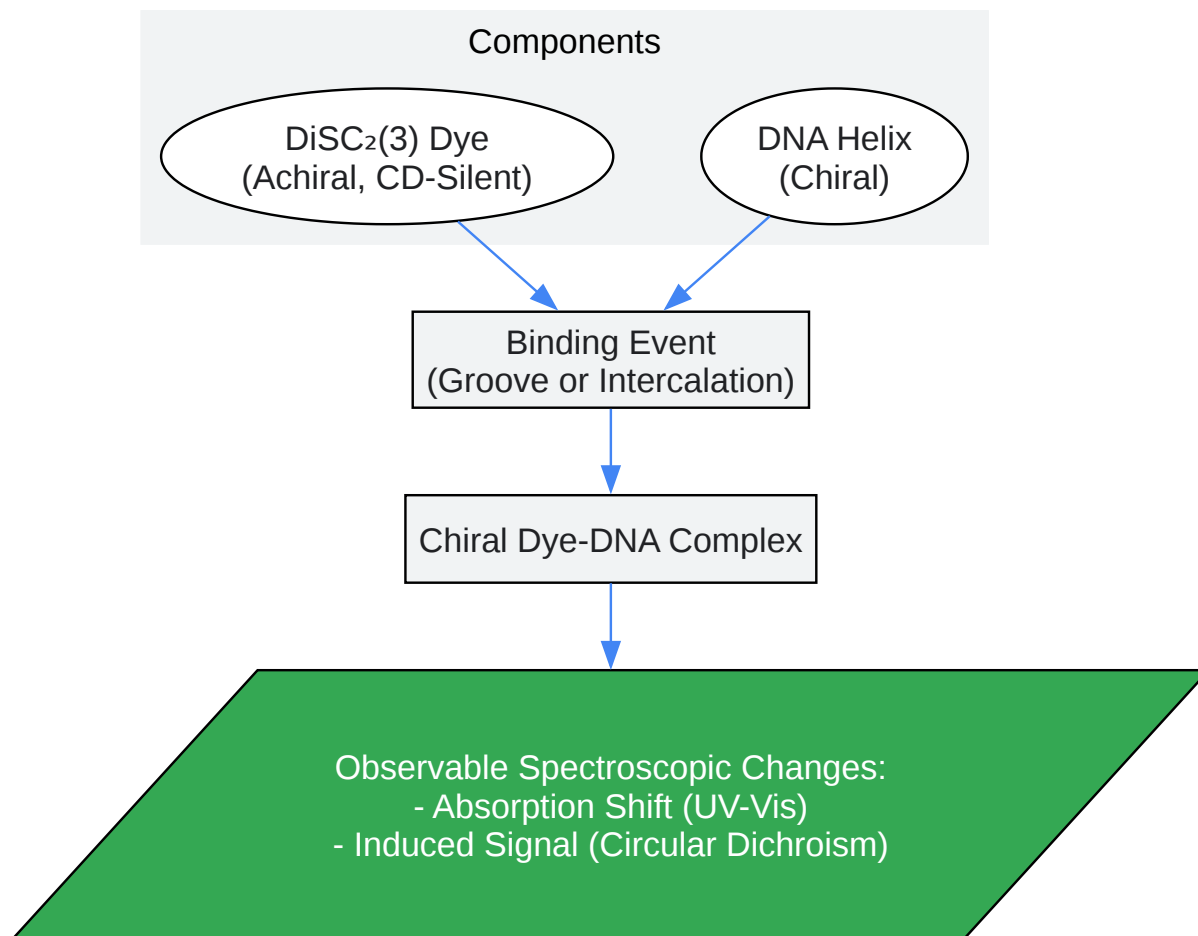
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Caption: Workflow for $\Delta\Psi_m$ analysis using DiSC₂(3) and flow cytometry.

Section 5: Key Application II - Interrogation of Nucleic Acid Interactions

Beyond membranes, DiSC₂(3) and its analogs are effective probes for studying nucleic acid structures and interactions.^{[14][15]} When these achiral dyes bind to the chiral scaffold of a DNA or RNA helix, they can adopt a specific, chirally oriented arrangement.^[14] This interaction can be monitored by changes in the dye's absorption spectrum (hypochromicity or hyperchromicity) and, notably, by the appearance of a signal in circular dichroism (CD) spectroscopy, a phenomenon known as induced circular dichroism (ICD).^[14]

The formation of dye aggregates or dimers in the grooves of DNA can lead to exciton coupling, producing characteristic ICD signals that are highly diagnostic of the binding mode and the DNA's helical structure.^[14] This makes DiSC₂(3) a valuable tool for distinguishing between different DNA conformations (e.g., B-DNA vs. Z-DNA) and for screening compounds that may bind to DNA and alter its structure.^[14]



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Caption: Logical flow of DNA interaction and signal generation.

Section 6: Safety and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. While DiSC₂(3) is a powerful research tool, it requires careful handling.

- **Personal Protective Equipment (PPE):** Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.^{[16][17][18]}
- **Respiratory Protection:** Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which can cause respiratory tract irritation.^{[16][17][19]}

- Handling: Avoid generating dust.[16] Wash hands thoroughly after handling. Store the compound protected from light, as it is light-sensitive and can undergo photobleaching, which degrades its fluorescent properties.[1][5][16]
- Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area at the recommended temperature of -20°C.[1][5][18] This ensures its stability, with reports indicating it is stable for at least two years under these conditions.[1]
- First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[16] For skin contact, wash the area with soap and water.[17][18] If ingested or inhaled, seek immediate medical attention.[16]

Section 7: Conclusion and Future Perspectives

3,3'-Diethylthiacarbocyanine iodide (DiSC₂(3)) is more than just a fluorescent dye; it is a sophisticated probe whose photophysical responses provide deep insights into its microenvironment. Its utility in assessing membrane potential and interrogating nucleic acid interactions underscores its versatility in cell biology, biochemistry, and drug discovery. Future research may focus on conjugating this dye to targeting moieties for organelle-specific imaging or incorporating it into novel biosensor platforms. The principles and protocols outlined in this guide provide a solid foundation for leveraging the unique capabilities of DiSC₂(3) to advance scientific discovery.

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